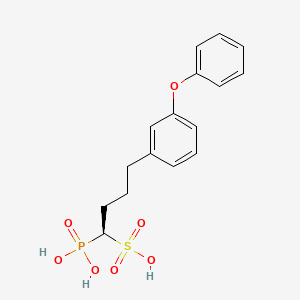

(1r)-4-(3-Phenoxyphenyl)-1-Phosphonobutane-1-Sulfonic Acid

Description

Properties

CAS No. |

190772-03-3 |

|---|---|

Molecular Formula |

C16H19O7PS |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(1R)-4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid |

InChI |

InChI=1S/C16H19O7PS/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22)/t16-/m1/s1 |

InChI Key |

RCGCZPXSRLLKCK-MRXNPFEDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@H](P(=O)(O)O)S(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

(1r)-4-(3-Phenoxyphenyl)-1-Phosphonobutane-1-Sulfonic Acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Enzyme Inhibition

Recent studies indicate that (1R)-4-(3-Phenoxyphenyl)-1-Phosphonobutane-1-Sulfonic Acid acts as an inhibitor of certain enzymes involved in lipid metabolism, particularly squalene synthase. This enzyme plays a crucial role in cholesterol biosynthesis and is a target for reducing cholesterol levels in humans.

Case Study: Squalene Synthase Inhibition

A study published in the Protein Data Bank demonstrated the binding of BPH-652 to squalene synthase, revealing its potential as a therapeutic agent for hypercholesterolemia. The crystal structure analysis indicated that the compound effectively inhibits the enzyme by binding to its active site, thereby blocking cholesterol synthesis .

Anticancer Research

The compound has also been investigated for its anticancer properties. Preliminary research suggests that this compound may induce apoptosis in cancer cell lines by modulating signaling pathways related to cell growth and survival.

Case Study: Apoptosis Induction

In vitro studies have shown that treatment with BPH-652 leads to increased rates of apoptosis in breast cancer cell lines. The mechanism involves the activation of caspases and alterations in mitochondrial membrane potential .

Pharmacological Insights

The pharmacodynamics of this compound suggest it may have a favorable safety profile due to its specificity towards certain biological targets. Ongoing research aims to elucidate its pharmacokinetics and optimal dosing regimens.

Table 2: Pharmacological Data

| Parameter | Value |

|---|---|

| DrugBank ID | DB07420 |

| Experimental Group | Yes |

| Potential Indications | Hypercholesterolemia, Cancer |

Mechanism of Action

The mechanism of action of (1r)-4-(3-Phenoxyphenyl)-1-Phosphonobutane-1-Sulfonic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Biological Activity

(1R)-4-(3-Phenoxyphenyl)-1-Phosphonobutane-1-Sulfonic Acid, also known as BPH-652, is a complex organic compound notable for its unique structural features, which include both phosphonate and sulfonic acid functional groups. This compound belongs to a class of phosphonates recognized for their diverse biological activities and potential therapeutic applications. The following sections detail the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

- Chemical Formula : CHOP S

- Molecular Weight : 386.357 g/mol

- IUPAC Name : this compound

- SMILES Notation :

c1ccc(cc1)Oc2cccc(c2)CCC[C@H](P(=O)(O)O)S(=O)(=O)O

Functional Groups

The presence of the phosphonate group enhances reactivity and interaction with biological targets, while the sulfonic acid group contributes to solubility and stability in aqueous environments.

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic processes, impacting cell proliferation and survival.

- Anti-inflammatory Properties : Its structural components allow it to modulate inflammatory pathways, potentially reducing inflammation in various biological systems.

- Antitumor Effects : The compound's ability to interact with cellular signaling pathways may also confer antitumor properties, making it a candidate for cancer therapy.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes associated with metabolic pathways. For instance, its interaction with dehydrosqualene synthase has been noted, which is involved in the biosynthesis of carotenoids in Staphylococcus aureus . This inhibition could lead to reduced virulence in pathogenic strains.

Binding Affinity Studies

Interaction studies using techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to assess the binding affinity of this compound to various biological targets. These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic effects .

Comparative Analysis

The uniqueness of this compound lies in its specific combination of functional groups. Below is a comparison table highlighting similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Phenylphosphonic Acid | Phosphonic acid group | Known for its role in biochemical assays |

| 3-(Phenoxy)propane-1-sulfonic Acid | Propane chain with sulfonic acid | Exhibits anti-inflammatory properties |

| 4-Amino-3-(phenoxymethyl)benzenesulfonamide | Sulfonamide functionality | Potential antibacterial activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (1R)-4-[3-(2-Benzylphenoxy)phenyl]-1-Phosphonobutane-1-Sulfonic Acid

Key Similarities and Differences :

- Structure: The compound in shares the phosphono-sulfonate backbone but incorporates a 2-benzylphenoxy group instead of a simple 3-phenoxyphenyl group. This addition increases molecular weight (476.47 g/mol vs. ~392.34 g/mol for the target compound) and lipophilicity due to the benzyl substituent .

- Functional Implications : The benzyl group may enhance membrane permeability compared to the target compound, though this could reduce water solubility.

Pyrethroid Insecticides: Cypermethrin and Permethrin

Cypermethrin ([CAS: 52315-07-8])

- Structure: Contains a 3-phenoxyphenyl ester, a cyclopropane ring, and chlorine/cyano groups.

- Functional Groups: Ester, cyano, and dichlorovinyl groups confer insecticidal activity by disrupting sodium channels in pests.

- Properties : High lipophilicity (logP > 6) ensures persistence in fatty tissues, contrasting sharply with the hydrophilic nature of the target compound .

Permethrin ([CAS: 52645-53-1])

- Structure: Similar to cypermethrin but lacks the cyano group.

- Applications: Broad-spectrum insecticide with lower mammalian toxicity. Its ester-based structure contrasts with the ionic phosphono-sulfonate system of the target compound .

Comparative Data Table

*Inferred from structural features.

Research Findings and Functional Implications

- Ionic vs. Ester Linkages: The phosphono-sulfonate groups in the target compound enable strong hydrogen bonding and ionic interactions, unlike the hydrolytically labile ester bonds in pyrethroids. This difference suggests distinct environmental persistence and biological targets .

- Solubility and Bioavailability : The target compound’s high water solubility may limit its utility in lipid-rich environments but enhance its suitability for aqueous-phase applications (e.g., metal chelation in industrial processes).

Preparation Methods

Starting Materials and Key Intermediates

- 3-Phenoxybenzyl derivatives: Prepared via nucleophilic aromatic substitution or Ullmann-type ether synthesis to install the phenoxy group on the phenyl ring.

- Butane backbone intermediates: Functionalized with leaving groups (e.g., halides) at the 1-position to allow subsequent phosphonation and sulfonation.

- Phosphorus reagents: Dialkyl chlorophosphites or phosphonic acid derivatives are used for phosphonation.

- Sulfonating agents: Typically sulfur trioxide complexes or chlorosulfonic acid for sulfonation.

Stepwise Synthesis

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of 3-Phenoxyphenyl intermediate | Phenol + 3-bromobenzene or 3-chlorobenzene, Cu catalyst, base, heat | Formation of 3-phenoxyphenyl aromatic system via ether linkage |

| 2 | Alkylation of butane backbone | 4-bromobutane or 4-chlorobutane derivative, base | Attachment of butane chain to aromatic ring |

| 3 | Phosphonation | Dialkyl chlorophosphite, strong base (e.g., triethylamine), inert atmosphere | Introduction of phosphonate ester at 1-position of butane chain |

| 4 | Sulfonation | Sulfur trioxide-pyridine complex or chlorosulfonic acid, controlled temperature | Conversion of alkyl group to sulfonic acid at 1-position |

| 5 | Hydrolysis and purification | Acidic or basic hydrolysis to remove protecting groups, purification by crystallization or chromatography | Final compound with free phosphonic and sulfonic acid groups, stereochemistry maintained |

Stereochemical Control

- The (1R) configuration is achieved by using chiral starting materials or chiral catalysts during the phosphonation step.

- Enantioselective synthesis or resolution methods may be employed to isolate the desired enantiomer.

- Analytical techniques such as chiral HPLC and NMR are used to confirm stereochemistry.

Research Findings and Optimization

- Reaction Yields: Optimized conditions for phosphonation and sulfonation yield the target compound in moderate to good yields (50-80%), depending on reagent purity and reaction time.

- Reaction Conditions: Mild temperatures (0-25 °C) during sulfonation prevent overreaction and degradation.

- Purity: Final purification often requires ion-exchange chromatography due to the acidic nature of the product.

- Safety: Handling of chlorophosphites and sulfonating agents requires inert atmosphere and moisture-free conditions to avoid side reactions.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting material | 3-Phenoxyphenyl bromide or chloride | Commercially available or synthesized |

| Phosphonation reagent | Dialkyl chlorophosphite (e.g., diethyl chlorophosphite) | Requires dry, inert atmosphere |

| Base for phosphonation | Triethylamine or similar | Neutralizes HCl byproduct |

| Sulfonation reagent | Sulfur trioxide-pyridine complex or chlorosulfonic acid | Temperature control critical (0-25 °C) |

| Solvent | Anhydrous dichloromethane, THF, or DMF | Depends on step and reagent compatibility |

| Reaction time | 2-6 hours per step | Monitored by TLC or HPLC |

| Purification method | Ion-exchange chromatography, recrystallization | Ensures removal of inorganic salts |

| Stereochemical control | Chiral catalysts or resolution techniques | Confirmed by chiral HPLC and NMR |

Patents and Literature Insights

- Patent literature (e.g., EP0595635A1) describes the preparation of alpha-phosphorous substituted sulfonate derivatives, which are structurally related to this compound, emphasizing the use of dialkyl chlorophosphites and strong bases for phosphonation followed by sulfonation steps.

- No direct proprietary synthesis of this compound is publicly disclosed, but the general methodology aligns with known organophosphorus and sulfonic acid chemistry.

- Research articles highlight the importance of stereochemical purity and the use of mild reaction conditions to preserve functional groups and avoid racemization.

Q & A

Q. What are the key structural features and functional groups of (1R)-4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid, and how do they influence its reactivity?

The compound contains a phosphonate (-PO₃H₂) and a sulfonic acid (-SO₃H) group on adjacent carbons, along with a 3-phenoxyphenyl substituent. These groups confer strong acidity and polarity, enhancing water solubility and metal-binding capacity. The stereochemistry at the C1 position (R-configuration) is critical for selective enzyme interactions. The phosphonate group mimics phosphate esters in biological systems, enabling competitive inhibition of enzymes like dehydrosqualene synthase (CrtM) .

Q. What synthetic routes are reported for this compound?

The synthesis typically involves a multi-step approach:

Aldehyde Preparation : Suzuki coupling of 3-phenoxyphenylboronic acid with 4-bromobenzaldehyde to form 4-(3-phenoxyphenyl)benzaldehyde .

Phosphonosulfonate Formation : Reaction of the aldehyde with methylphosphonic dichloride under controlled conditions, followed by sulfonation.

Resolution : Chiral resolution using trans-(1R,2R)-N,N′-bismethylcyclohexanediamine to isolate the R-enantiomer.

Yields range from 16–30%, with purity confirmed by NMR and elemental analysis .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ³¹P NMR to confirm stereochemistry and purity. For example, the ³¹P NMR signal appears at δ12.8 ppm in D₂O .

- Elemental Analysis : Validates stoichiometry (e.g., C₁₆H₁₆K₃O₇PS·2K₂SO₄ for the tripotassium salt) .

- HPLC : Chiral chromatography to resolve enantiomers.

Advanced Research Questions

Q. How does this compound inhibit dehydrosqualene synthase (CrtM), and what mechanistic insights exist?

The compound acts as a transition-state analog, binding to CrtM’s active site via its phosphonate group, which mimics the diphosphate intermediate in staphyloxanthin biosynthesis. Selectivity is attributed to the 3-phenoxyphenyl moiety, which occupies a hydrophobic pocket. Studies using X-ray crystallography and kinetic assays (IC₅₀ ~0.1 µM) reveal competitive inhibition, with no activity against human squalene synthase, highlighting its specificity .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

- Chiral Auxiliaries : Use of trans-(1R,2R)-N,N′-bismethylcyclohexanediamine to resolve enantiomers .

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) improve stereochemical control.

- Temperature Modulation : Lower temperatures (0–5°C) reduce racemization during phosphonate formation.

Q. How does the compound’s stability vary under different pH conditions?

The sulfonic acid group remains ionized across physiological pH (1–14), ensuring solubility. The phosphonate group (pKa ~2.1 and ~7.2) protonates below pH 7, affecting metal-binding capacity. Stability studies in buffered solutions (pH 3–9) show no degradation over 72 hours at 25°C, making it suitable for in vitro assays .

Q. What are the challenges in achieving high yield in large-scale synthesis?

- Byproduct Formation : Competing reactions during Suzuki coupling reduce aldehyde purity.

- Salt Removal : Tripotassium salt crystallization requires precise control of ionic strength.

- Scale-Up Solutions : Continuous flow reactors minimize intermediate degradation, improving yield to ~25% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.